Methyl 5-(2-cyanophenoxy)-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-cyanophenoxy)-4-oxopentanoate is an organic compound with a complex structure that includes a cyanophenoxy group and an oxopentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-cyanophenoxy)-4-oxopentanoate typically involves the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles. This reaction is conducted in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C, producing methyl 2-[(cyanophenoxy)methyl]-3-furoates in yields ranging from 69% to 80% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-cyanophenoxy)-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 5-(2-cyanophenoxy)-4-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-cyanophenoxy)-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzonitrile (Salicylonitrile): This compound shares the cyanophenoxy group and is used in similar synthetic applications.
Azoxystrobin: A related compound used as a fungicide, which also contains a cyanophenoxy moiety.
Uniqueness
Methyl 5-(2-cyanophenoxy)-4-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 5-(2-cyanophenoxy)-4-oxopentanoate |
InChI |
InChI=1S/C13H13NO4/c1-17-13(16)7-6-11(15)9-18-12-5-3-2-4-10(12)8-14/h2-5H,6-7,9H2,1H3 |
InChI Key |
IEULKCAYTBBXJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)COC1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.